molecular formula C18H19Cl3N2O2S B2869977 1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine CAS No. 669708-79-6

1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2869977
CAS No.: 669708-79-6
M. Wt: 433.77
InChI Key: PPXDGBDVKDWFEK-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2,4,5-trichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to introduce the 2,3-dimethylphenyl group.

    Sulfonylation: The final step involves the reaction of the substituted piperazine with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, while the aromatic rings may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • 1-(2,3-Dimethylphenyl)-4-(2,4-dichlorobenzenesulfonyl)piperazine
  • 1-(2,3-Dimethylphenyl)-4-(2,4,6-trichlorobenzenesulfonyl)piperazine
  • 1-(2,3-Dimethylphenyl)-4-(2,5-dichlorobenzenesulfonyl)piperazine

Uniqueness: 1-(2,3-Dimethylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is unique due to the specific arrangement of the trichlorobenzenesulfonyl group, which can influence its chemical reactivity and biological activity. The presence of three chlorine atoms in specific positions on the benzene ring can enhance its electron-withdrawing effects, potentially leading to distinct chemical and biological properties compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O2S/c1-12-4-3-5-17(13(12)2)22-6-8-23(9-7-22)26(24,25)18-11-15(20)14(19)10-16(18)21/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDGBDVKDWFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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